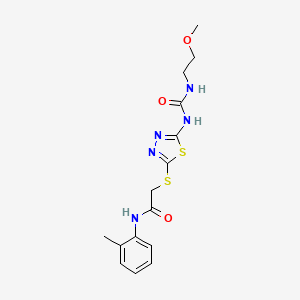

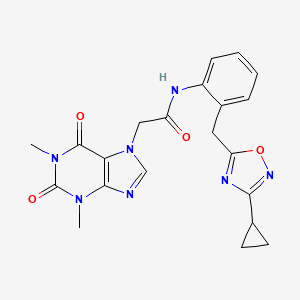

2-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including an indole ring, a thioether group, and a benzamide group . It’s part of a class of compounds known as benzamides, which are often used in medicinal chemistry due to their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, and the sulfur atom in the thioether group could potentially participate in pi bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides and indoles are both reactive groups. Benzamides can participate in a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Indoles are nucleophilic at the C3 position and can undergo electrophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Antipathogenic Activity

Compounds with thiourea derivatives, similar to the thioether moiety present in 2-chloro-N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide, have been synthesized and tested for their interaction with bacterial cells. These compounds demonstrated significant antipathogenic activity, especially against strains known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogens like fluorine and chlorine in these compounds correlates with enhanced antibiofilm properties, suggesting a potential application of our compound in developing new antimicrobial agents with specific biofilm targeting capabilities (Limban, Marutescu, & Chifiriuc, 2011).

Receptor Ligand Selectivity

Research on derivatives of benzothiophenes, which share structural similarities with the indole and thioether components of this compound, has shown that these compounds can exhibit high selectivity towards specific receptors such as the MT2 melatonin receptors. This suggests potential for the compound to be utilized in the modulation of receptor activity, potentially offering a pathway to novel treatments for disorders related to melatonin dysregulation, such as sleep disorders (Mesangeau et al., 2011).

Synthesis and Transformation

The ability to undergo transformation through reactions with various agents has been observed in compounds containing benzoylamino and indole moieties. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates exhibit versatile reactivity, leading to the formation of different products depending on the reacting agent. This property indicates the potential of our compound for chemical synthesis, enabling the creation of a variety of derivatives with potentially valuable pharmacological properties (Cucek & Verček, 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClFN2OS/c24-19-7-3-1-5-17(19)23(28)26-13-14-29-22-18-6-2-4-8-20(18)27-21(22)15-9-11-16(25)12-10-15/h1-12,27H,13-14H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPQKSFAHRVBHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCNC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2871025.png)

![N-cyclopentyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2871026.png)

![5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2871035.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-4-phenylbutan-1-one](/img/structure/B2871038.png)

![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2871046.png)